2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid
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Overview
Description
2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid typically involves the reaction of 1-acetyl-2,3-dihydroindole with a benzoic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways within the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Indole-3-acetic Acid: A plant hormone with similar indole structure but different biological activities.
1-Acetyl-2,3-dihydroindole: A precursor in the synthesis of the compound with distinct properties.
Benzoic Acid Derivatives: Various derivatives with different substituents that exhibit unique chemical and biological properties.
Uniqueness: 2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid is unique due to its specific structure, which combines the indole and benzoic acid moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O4/c1-11(21)20-9-8-12-10-13(6-7-16(12)20)19-17(22)14-4-2-3-5-15(14)18(23)24/h2-7,10H,8-9H2,1H3,(H,19,22)(H,23,24) |
InChI Key |
UDCSSOCPBGVYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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